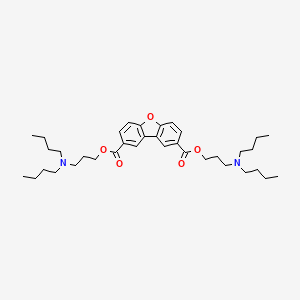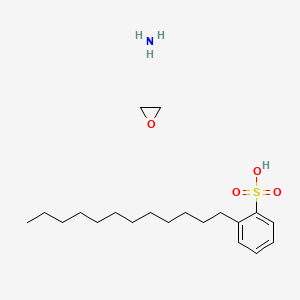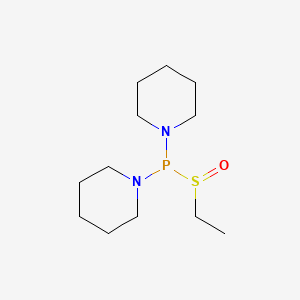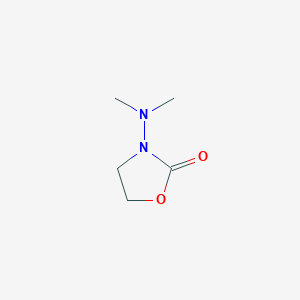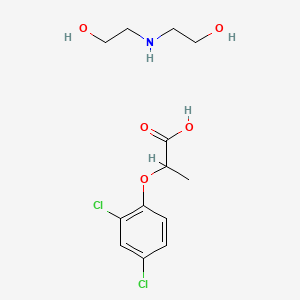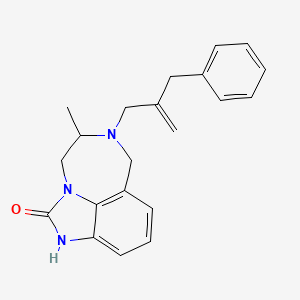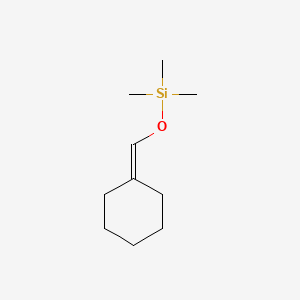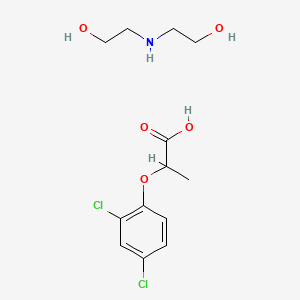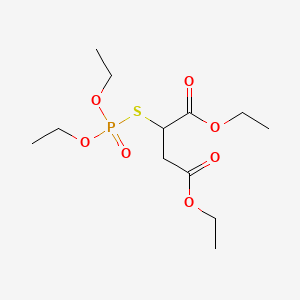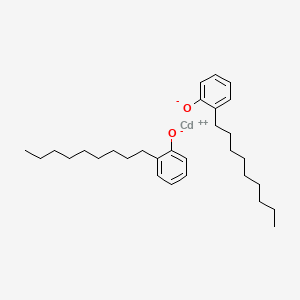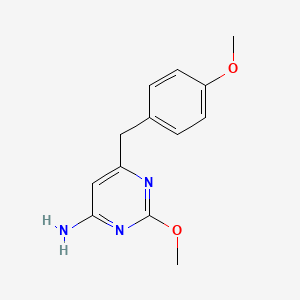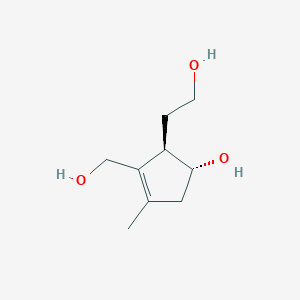
1-Deoxyeucommiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxyeucommiol is a monoterpenoid compound with the chemical formula C9H16O3. It is a derivative of eucommiol, which is found in the leaves of the Eucommia ulmoides tree. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxyeucommiol can be synthesized through several chemical routes. One common method involves the reduction of eucommiol using specific reducing agents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the reduction process.
Industrial Production Methods: Industrial production of this compound often involves the extraction of eucommiol from the leaves of Eucommia ulmoides, followed by chemical modification. The extraction process includes solvent extraction, purification, and subsequent chemical reactions to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Deoxyeucommiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other oxidized derivatives.
Reduction: As mentioned earlier, reduction reactions can produce this compound from eucommiol.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Medicine: The compound has potential therapeutic applications due to its biological activities.
Industry: It is used in the development of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Deoxyeucommiol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to protect against neurotoxicity by modulating pathways related to oxidative stress and inflammation . The exact molecular targets are still under investigation, but it is believed to interact with key enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
1-Deoxyeucommiol is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Eucommiol: The parent compound from which this compound is derived.
4’-Acetyl-eucommiol: Another derivative with distinct chemical properties.
Geniposide: A related iridoid compound with different biological activities.
These compounds share some structural similarities but differ in their specific functional groups and biological effects.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential therapeutic benefits make it a valuable subject of ongoing research.
Properties
CAS No. |
79307-47-4 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(1R,2R)-2-(2-hydroxyethyl)-3-(hydroxymethyl)-4-methylcyclopent-3-en-1-ol |
InChI |
InChI=1S/C9H16O3/c1-6-4-9(12)7(2-3-10)8(6)5-11/h7,9-12H,2-5H2,1H3/t7-,9-/m1/s1 |
InChI Key |
WUSPNVLGDGOZEV-VXNVDRBHSA-N |
Isomeric SMILES |
CC1=C([C@H]([C@@H](C1)O)CCO)CO |
Canonical SMILES |
CC1=C(C(C(C1)O)CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



